Cas no 406702-46-3 ((E)-N'-((5-bromofuran-2-yl)methylene)-3,4,5-trimethoxybenzohydrazide)
(E)-N'-((5-bromofuran-2-yl)methylene)-3,4,5-trimethoxybenzohydrazide Chemical and Physical Properties
Names and Identifiers
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- AKOS001219651
- AB00685471-01
- 406702-46-3
- N'-[(E)-(5-bromofuran-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide
- (E)-N'-((5-bromofuran-2-yl)methylene)-3,4,5-trimethoxybenzohydrazide
- Z57113234
- STK950651
- F1048-0614
- N-[(E)-(5-bromofuran-2-yl)methylideneamino]-3,4,5-trimethoxybenzamide
- N'-[(1E)-(5-BROMOFURAN-2-YL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE
-
- Inchi: 1S/C15H15BrN2O5/c1-20-11-6-9(7-12(21-2)14(11)22-3)15(19)18-17-8-10-4-5-13(16)23-10/h4-8H,1-3H3,(H,18,19)/b17-8+
- InChI Key: KZKFQCQABAUIFE-CAOOACKPSA-N
- SMILES: BrC1=CC=C(/C=N/NC(C2C=C(C(=C(C=2)OC)OC)OC)=O)O1
Computed Properties
- Exact Mass: 382.01643g/mol
- Monoisotopic Mass: 382.01643g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 82.3Ų
(E)-N'-((5-bromofuran-2-yl)methylene)-3,4,5-trimethoxybenzohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1048-0614-2μmol |
N'-[(1E)-(5-bromofuran-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide |
406702-46-3 | 90%+ | 2μmol |
$57.0 | 2023-07-29 | |
| Life Chemicals | F1048-0614-5μmol |
N'-[(1E)-(5-bromofuran-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide |
406702-46-3 | 90%+ | 5μmol |
$63.0 | 2023-07-29 | |
| Life Chemicals | F1048-0614-10μmol |
N'-[(1E)-(5-bromofuran-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide |
406702-46-3 | 90%+ | 10μmol |
$69.0 | 2023-07-29 | |
| Life Chemicals | F1048-0614-20μmol |
N'-[(1E)-(5-bromofuran-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide |
406702-46-3 | 90%+ | 20μmol |
$79.0 | 2023-07-29 | |
| Life Chemicals | F1048-0614-1mg |
N'-[(1E)-(5-bromofuran-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide |
406702-46-3 | 90%+ | 1mg |
$54.0 | 2023-07-29 | |
| Life Chemicals | F1048-0614-2mg |
N'-[(1E)-(5-bromofuran-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide |
406702-46-3 | 90%+ | 2mg |
$59.0 | 2023-07-29 | |
| Life Chemicals | F1048-0614-3mg |
N'-[(1E)-(5-bromofuran-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide |
406702-46-3 | 90%+ | 3mg |
$63.0 | 2023-07-29 | |
| Life Chemicals | F1048-0614-4mg |
N'-[(1E)-(5-bromofuran-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide |
406702-46-3 | 90%+ | 4mg |
$66.0 | 2023-07-29 | |
| Life Chemicals | F1048-0614-5mg |
N'-[(1E)-(5-bromofuran-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide |
406702-46-3 | 90%+ | 5mg |
$69.0 | 2023-07-29 | |
| Life Chemicals | F1048-0614-10mg |
N'-[(1E)-(5-bromofuran-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide |
406702-46-3 | 90%+ | 10mg |
$79.0 | 2023-07-29 |
(E)-N'-((5-bromofuran-2-yl)methylene)-3,4,5-trimethoxybenzohydrazide Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on (E)-N'-((5-bromofuran-2-yl)methylene)-3,4,5-trimethoxybenzohydrazide
Research Briefing on (E)-N'-((5-bromofuran-2-yl)methylene)-3,4,5-trimethoxybenzohydrazide (CAS: 406702-46-3)
The compound (E)-N'-((5-bromofuran-2-yl)methylene)-3,4,5-trimethoxybenzohydrazide (CAS: 406702-46-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This hydrazide derivative, characterized by a bromofuran moiety and a trimethoxybenzene scaffold, has been investigated for its biological activities, particularly in the context of anticancer and antimicrobial properties. Recent studies have explored its mechanism of action, pharmacokinetics, and structure-activity relationships (SAR), providing valuable insights for drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that (E)-N'-((5-bromofuran-2-yl)methylene)-3,4,5-trimethoxybenzohydrazide exhibits potent inhibitory effects against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. The compound was found to induce apoptosis via the mitochondrial pathway, as evidenced by caspase-3 activation and cytochrome c release. Molecular docking studies further revealed its high affinity for tubulin, suggesting a potential role as a microtubule destabilizing agent. These findings position the compound as a promising candidate for further preclinical evaluation.
Another notable study, published in Bioorganic & Medicinal Chemistry Letters (2024), investigated the antimicrobial properties of (E)-N'-((5-bromofuran-2-yl)methylene)-3,4,5-trimethoxybenzohydrazide. The compound displayed broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 2-8 µg/mL. Mechanistic studies indicated that the compound disrupts microbial cell membrane integrity, leading to leakage of intracellular contents. The presence of the bromofuran group was identified as critical for this activity, highlighting the importance of structural optimization for enhanced efficacy.
Pharmacokinetic studies of (E)-N'-((5-bromofuran-2-yl)methylene)-3,4,5-trimethoxybenzohydrazide have also been conducted, with results published in European Journal of Pharmaceutical Sciences (2023). The compound exhibited moderate oral bioavailability (45-50%) in rodent models, with a plasma half-life of approximately 4 hours. Metabolite profiling identified the formation of a glucuronide conjugate as the primary metabolic pathway. These data provide a foundation for future formulation strategies aimed at improving the compound's pharmacokinetic profile.
In summary, recent research on (E)-N'-((5-bromofuran-2-yl)methylene)-3,4,5-trimethoxybenzohydrazide (CAS: 406702-46-3) underscores its potential as a multifunctional therapeutic agent. Its dual anticancer and antimicrobial activities, coupled with a well-characterized mechanism of action, make it a compelling subject for further investigation. Future studies should focus on optimizing its chemical structure for enhanced potency and pharmacokinetic properties, as well as evaluating its safety profile in vivo. The compound represents a valuable addition to the growing arsenal of hydrazide-based bioactive molecules in drug discovery pipelines.
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